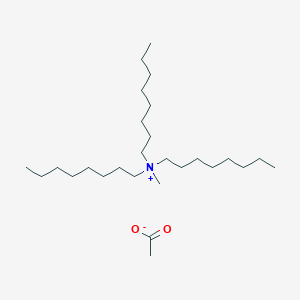
Methyltrioctylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltrioctylammonium acetate is a quaternary ammonium salt that is widely used in various chemical processes. It is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This compound is particularly valued for its role in organic synthesis and industrial applications due to its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium acetate can be synthesized by reacting methyltrioctylammonium chloride with sodium acetate in an aqueous solution. The reaction typically involves mixing the two compounds in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in achieving the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyltrioctylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated compounds, while reduction can produce various reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Methyltrioctylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve immiscible phases.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of various chemicals, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism by which methyltrioctylammonium acetate exerts its effects involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure plays a crucial role in this process, as it provides the necessary ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyltrioctylammonium chloride
- Methyltrioctylammonium bromide
- Methyltrioctylammonium carbonate
Uniqueness
Methyltrioctylammonium acetate is unique in its specific ionic interactions and solubility properties, which make it particularly effective as a phase transfer catalyst. Compared to its chloride and bromide counterparts, the acetate form offers different reactivity and solubility characteristics, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
Propiedades
Número CAS |
35675-83-3 |
|---|---|
Fórmula molecular |
C27H57NO2 |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
methyl(trioctyl)azanium;acetate |
InChI |
InChI=1S/C25H54N.C2H4O2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-2(3)4/h5-25H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
ZPJMVXJOGCCDPH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




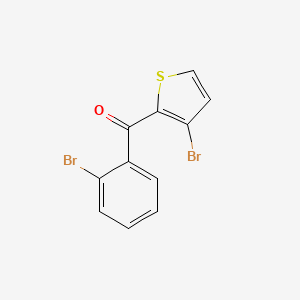

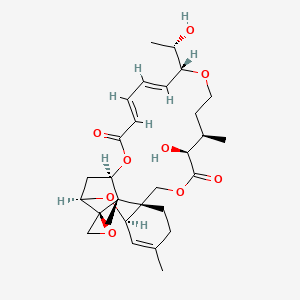
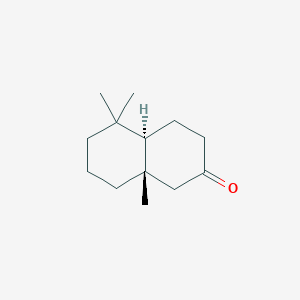
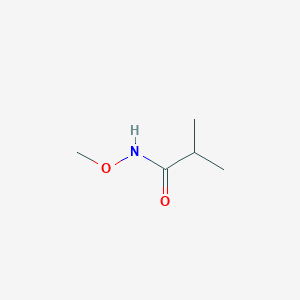
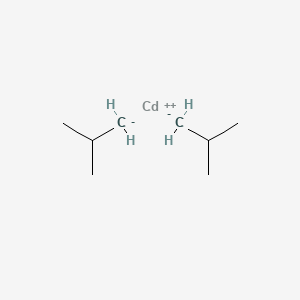
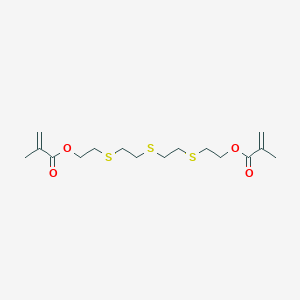
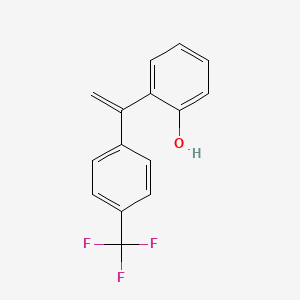
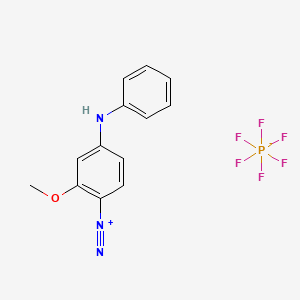
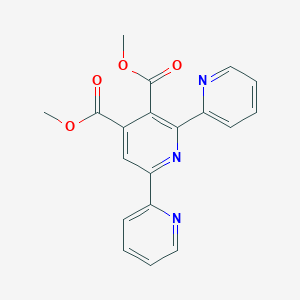

phosphanium bromide](/img/structure/B14138417.png)
